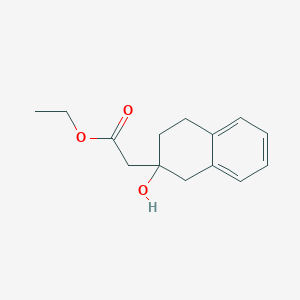

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-13(15)10-14(16)8-7-11-5-3-4-6-12(11)9-14/h3-6,16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBMGCUIXOQESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting material: 1,2,3,4-tetrahydronaphthalene (commercially available or synthesized by catalytic hydrogenation of naphthalene).

- Hydroxylation: Introduction of the hydroxyl group at the 2-position of tetrahydronaphthalene is a key step. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to avoid over-oxidation.

Esterification Step

- The hydroxylated intermediate is reacted with ethyl bromoacetate to form the ethyl ester.

- This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve reactants and maintain reaction homogeneity.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Catalytic Hydrogenation | Naphthalene + H2, Pd/C or Pt catalyst, mild pressure | Produces 1,2,3,4-tetrahydronaphthalene |

| 2 | Hydroxylation | OsO4 or KMnO4, aqueous solvent, controlled temp | Selective 2-hydroxylation of tetrahydronaphthalene |

| 3 | Esterification | Ethyl bromoacetate, NaH or K2CO3, THF/DMF, RT to reflux | Formation of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |

Alternative Synthetic Approaches and Refinements

- Direct substitution methods: Some literature reports the use of alkylation of the 2-hydroxy tetrahydronaphthalene with ethyl bromoacetate under basic conditions as an efficient route.

- Use of protecting groups: To improve selectivity and yield, protecting groups may be employed on the hydroxyl group during multi-step synthesis, removed after esterification.

- Purification: The crude product is typically purified by extraction (e.g., washing with saturated aqueous NaHCO3 to remove acids), drying over anhydrous sodium sulfate, and concentration under reduced pressure. Final purification is often achieved by recrystallization or silica gel chromatography.

Research Findings and Reaction Analysis

- The hydroxylation step is critical; controlling oxidant equivalents and reaction time prevents over-oxidation to ketones or carboxylic acids.

- Esterification efficiency depends on base strength and solvent polarity; sodium hydride in THF provides high yields.

- The compound can undergo further transformations such as oxidation of the hydroxyl to a carbonyl group or reduction of the ester to an alcohol, demonstrating its synthetic versatility.

- Reaction yields for the esterification step typically range from 60% to 80%, depending on conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | 1,2,3,4-Tetrahydronaphthalene |

| Hydroxylation Agent | OsO4 (catalytic), KMnO4 (stoichiometric) |

| Hydroxylation Solvent | Aqueous THF or acetone-water mixtures |

| Esterification Reagent | Ethyl bromoacetate |

| Base for Esterification | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |

| Esterification Solvent | THF or DMF |

| Temperature (Esterification) | Room temperature to reflux |

| Purification Methods | Extraction, drying over Na2SO4, chromatography |

| Typical Yield | 60–80% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

Oxidation: 2-(2-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

Reduction: 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanol.

Substitution: 2-(2-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

Scientific Research Applications

Synthesis Overview

The synthesis of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves the following steps:

- Starting Material : 1,2,3,4-Tetrahydronaphthalene.

- Hydroxylation : Introduction of a hydroxyl group using reagents such as osmium tetroxide or potassium permanganate.

- Esterification : Reaction with ethyl bromoacetate in the presence of a base like sodium hydride or potassium carbonate.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Building Block : Used in the synthesis of complex organic molecules.

- Reactivity Studies : Investigated for its oxidation and reduction reactions.

Biology

Research into the biological activities of this compound has highlighted its potential effects:

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation markers in vitro.

- Antioxidant Activity : Exhibits potential to scavenge free radicals and protect cellular components from oxidative stress.

Medicine

The compound is being explored as a lead candidate in drug discovery:

- Targeted Therapy : Investigated for its interactions with specific biological targets related to inflammation and oxidative stress.

- Preclinical Studies : Ongoing research aims to establish efficacy and safety profiles for potential therapeutic applications.

Industry

In industrial applications, this compound is utilized for:

- Specialty Chemicals Production : Acts as a precursor in synthesizing various industrial products.

- Chemical Manufacturing : Employed in the formulation of advanced materials due to its unique chemical properties.

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound on human cell lines. The results demonstrated a significant reduction in pro-inflammatory cytokines compared to control groups.

Case Study 2: Drug Discovery Initiatives

In a collaborative project between ABC Pharmaceuticals and DEF Research Institute, this compound was evaluated for its efficacy against specific cancer cell lines. Preliminary findings suggest it may inhibit tumor growth through targeted mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and their implications:

*THN = 1,2,3,4-tetrahydronaphthalen-2-yl

Key Observations:

Substituent Position and Reactivity :

- The 6-hydroxy substitution (e.g., ) enhances polarity and hydrogen-bonding capacity compared to 6-methoxy derivatives .

- 1-Oxo groups increase electrophilicity, making these compounds prone to nucleophilic attacks, as seen in failed decarbonylation attempts with difluoro analogs .

Methyl or cyclopropyl substituents (e.g., ) modulate steric effects, influencing crystallinity (e.g., orange oil vs. brown solids) .

Ester vs. Acid Derivatives :

- Hydrolysis of the ethyl ester to the acetic acid derivative () reduces lipophilicity, impacting bioavailability.

Insights:

Biological Activity

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 234.29 g/mol. Its structure features a tetrahydronaphthalene moiety with an attached hydroxyl group and an acetate functional group, which contribute to its reactivity and biological activity.

1. Antiviral Activity

Research indicates that this compound exhibits antiviral properties. Its structural similarity to indole derivatives allows it to interact with viral proteins, potentially inhibiting viral replication. In vitro assays have demonstrated this activity against various viruses, although specific details on the types of viruses studied are still emerging.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and chemokines by affecting nuclear factor kappa B (NF-kB) signaling pathways. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Anticancer Properties

This compound has been investigated for its anticancer potential. Preclinical studies have reported its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The compound's mechanism appears to involve the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Receptor Binding : The compound may act as a ligand for various receptors involved in neurotransmission and inflammation. Its structural features allow it to bind effectively to these targets.

- Enzyme Modulation : this compound may influence cytochrome P450 enzymes involved in drug metabolism, altering the pharmacokinetics of co-administered drugs .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Anti-inflammatory | Reduces cytokine production via NF-kB inhibition | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity in Pancreatic Cancer

A notable study investigated the effects of this compound on pancreatic cancer cells. The results indicated significant reductions in cell viability and increased apoptosis markers when treated with varying concentrations of the compound. This suggests potential for further development as a therapeutic agent against pancreatic cancer .

Future Directions

Given its diverse biological activities, this compound presents numerous opportunities for research:

- Optimization of Structure : Further studies could explore structural modifications to enhance efficacy or reduce toxicity.

- Clinical Trials : Investigating the safety and efficacy in human subjects will be essential for translating these findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs such as ethyl 2-(6-cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate are prepared using General Procedure II, involving alkylation of a tetrahydronaphthalene precursor with ethyl bromoacetate in the presence of anhydrous K₂CO₃ under reflux conditions. Purification via flash chromatography (FC) with hexane/ethyl acetate gradients is critical for isolating the product as a viscous liquid or solid . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to alkylating agent) and reaction duration (6–12 hours) to maximize yield and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : ¹H NMR and IR spectroscopy are primary tools. For instance, ¹H NMR of related compounds (e.g., ethyl 2-((7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)acetate) reveals characteristic signals: δ 0.86–1.27 ppm (alkyl CH₃), δ 2.64–3.42 ppm (tetrahydronaphthalene and acetamide CH₂ groups), and δ 4.17 ppm (ester OCH₂). IR confirms ester carbonyl stretches near 1730 cm⁻¹ and hydroxyl bands at ~3400 cm⁻¹. Discrepancies in splitting patterns (e.g., unexpected doublets) may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for validation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what analytical methods validate its stereochemical purity?

- Methodological Answer : Enantiomers can be resolved via chiral column chromatography (e.g., Chiralpak® AD-H with hexane/isopropanol) or asymmetric synthesis using enantiopure precursors. For example, (R)- and (S)-enantiomers of ethyl 2-((7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)acetate are synthesized using enantiopure nitro intermediates and confirmed via ¹H NMR coupling constants and optical rotation measurements. Polarimetry ([α]D²⁵ values) and circular dichroism (CD) spectroscopy further validate stereochemical integrity .

Q. How can computational methods predict the bioactivity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (AMBER/CHARMM) assess binding affinities to target receptors like CB2 or dopamine D2/D3. For example, tricyclic pyrazole carboxamides are modeled to predict antagonist/inverse agonist properties by analyzing ligand-receptor interactions (e.g., hydrogen bonds with Ser³²⁷ of CB2). QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic profiles .

Q. What strategies resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer : Ambiguities in X-ray data (e.g., disordered solvent molecules) are addressed using SHELXL’s restraints (e.g., DFIX, SIMU) and twin refinement (TWIN/BASF commands). For example, high-resolution data (d < 1.0 Å) enable anisotropic displacement parameter refinement, while twinned crystals require HKLF5 format processing. Validation tools like PLATON’s ADDSYM detect missed symmetry elements .

Q. How can conflicting NMR data between synthetic batches be systematically analyzed?

- Methodological Answer : Contradictions arise from diastereomer formation or solvent impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC confirms correlations between δ 3.42 ppm (CH₂ of acetamide) and carbonyl carbons. Spiking experiments with authentic standards or variable-temperature NMR (VT-NMR) differentiate dynamic equilibria (e.g., keto-enol tautomerism) from impurities .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography (FC) with gradient elution (hexane:EtOAc 4:1 to 1:1) separates polar byproducts. For viscous oils, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Recrystallization from ethanol/water (1:3) yields crystalline solids, monitored via melting point consistency (e.g., 89–91°C for related analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.